Benzyl 3-azidoazetidine-1-carboxylate
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Overview
Description
Benzyl 3-azidoazetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-azidoazetidine-1-carboxylate typically involves the azidation of azetidine derivatives. One common method includes the reaction of benzyl azetidine-1-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-azidoazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substituted Azetidines: Formed from nucleophilic substitution.
Amines: Formed from reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Benzyl 3-azidoazetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-azidoazetidine-1-carboxylate largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Comparison with Similar Compounds
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine rings but different substituents.
Azido Compounds: Other compounds containing the azido group, such as azidoalkanes and azidoarenes.
Properties
IUPAC Name |
benzyl 3-azidoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-10-6-15(7-10)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXPCQDTYJCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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